molecular formula C13H13ClN2O2S B10981379 4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide CAS No. 549542-93-0

4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10981379
CAS No.: 549542-93-0
M. Wt: 296.77 g/mol
InChI Key: FFUIOWHMPMXTLL-UHFFFAOYSA-N
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Description

4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro group and a 4,6-dimethylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dimethyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include substituted sulfonamides with various functional groups.

    Oxidation and Reduction: Products include sulfonic acids and sulfinic acids.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine moieties allows for versatile applications in medicinal chemistry and materials science .

Properties

CAS No.

549542-93-0

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

4-chloro-N-(4,6-dimethylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-9-7-10(2)15-13(8-9)16-19(17,18)12-5-3-11(14)4-6-12/h3-8H,1-2H3,(H,15,16)

InChI Key

FFUIOWHMPMXTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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